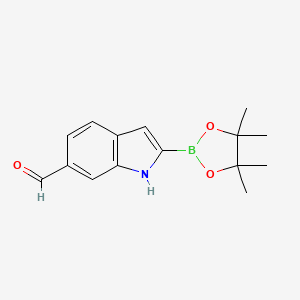

6-Formyl-1H-indole-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-18)7-12(11)17-13/h5-9,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXCJRPRHIHCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borylation of Indole at C2

For substrates where 6-formylindole is inaccessible, an alternative strategy involves borylating indole at C2 first, followed by late-stage formylation at C6.

Step 1: C-H Borylation of Indole

Indole undergoes iridium-catalyzed borylation using B₂pin₂ under conditions identical to Section 1.1, yielding indole-2-boronic acid pinacol ester.

Step 2: Directed Formylation at C6

Introducing the formyl group at C6 post-borylation presents challenges due to the electron-deficient nature of the boronic ester. Two approaches are viable:

-

Vilsmeier-Haack Reaction : Treatment with POCl₃ and DMF at 0–5°C, though this typically targets C3. To redirect formylation to C6, a transient protecting group (e.g., silyl ether) may be employed at C3.

-

Directed Ortho-Metalation (DoM) : Using a lithium amide base (e.g., LDA) and a formylating agent (e.g., DMF), the boronic ester acts as a directing group, enabling regioselective formylation at C6.

Challenges :

-

The boronic ester may hydrolyze under acidic Vilsmeier conditions, necessitating careful control of reaction pH and temperature.

-

DoM requires strict anhydrous conditions to prevent boronate decomposition.

Transition-Metal-Free Borylation Strategies

Light-Mediated Borylation

Recent advances in photoredox catalysis enable metal-free borylation of haloindoles. For example, 6-formyl-2-iodoindole reacts with B₂pin₂ under blue LED irradiation in the presence of a Cu(I) photocatalyst, yielding the target boronic ester.

Conditions :

-

Substrate: 6-Formyl-2-iodoindole (1 equiv), B₂pin₂ (1.3 equiv), [Cu(DPEphos)(DMEGqu)]PF₆ (2.5 mol%), DIPEA (1.2 equiv), MeCN/H₂O (4:1), 12 hours under blue LED.

-

Yield: Comparable Cu-mediated reactions achieve ~70% yield, though formyl-group compatibility remains untested.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Ir-Catalyzed C-H Borylation | [Ir(cod)OMe]₂ | THF, 80°C, 18 h | 53–94% | Direct, single-step | Requires pre-formed 6-formylindole |

| Sequential Borylation/Formylation | Ir or Rh | Stepwise | 40–60% | Flexibility in functionalization | Multi-step, protecting groups needed |

| Light-Mediated Borylation | Cu(I) photocatalyst | Blue LED, MeCN/H₂O | ~70% | Metal-free, mild conditions | Limited substrate scope |

Applications in Cross-Coupling Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester participates in Suzuki-Miyaura couplings with aryl halides, enabling access to bis-indolic structures. For example, reaction with tert-butyl 5-bromopicolinate under Pd(dba)₂/P(o-tol)₃ catalysis yields formyl-functionalized biheteroaryls, valuable in kinase inhibitor synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

Oxidation: 6-Hydroxy-1H-indole-2-boronic acid pinacol ester.

Reduction: 6-Hydroxymethyl-1H-indole-2-boronic acid pinacol ester.

Substitution: Various biaryl or vinyl-indole derivatives depending on the coupling partner.

Scientific Research Applications

6-Formyl-1H-indole-2-boronic acid pinacol ester is utilized in several scientific research applications:

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a building block for drug discovery and development, enabling the synthesis of novel therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-Formyl-1H-indole-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the boronic ester group to the palladium center, enabling subsequent coupling with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of 6-formyl-1H-indole-2-boronic acid pinacol ester, highlighting substituent-driven differences in properties and applications:

*Calculated based on formula C₁₄H₁₇BNO₃.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 6-formyl group increases electrophilicity, making the compound more reactive in Suzuki couplings compared to 6-fluoro analogs . In contrast, the 6-fluoro derivative shows negligible inhibition of penicillin-binding protein 1b (PBP1b), while formyl-containing boronic esters (e.g., 2-formylbenzeneboronic acid) exhibit potent PBP1b inhibition .

- Solubility : Pinacol esters generally display superior solubility in organic solvents (e.g., chloroform, ketones) compared to free boronic acids. For instance, phenylboronic acid pinacol ester is 10–20× more soluble in chloroform than phenylboronic acid .

- Steric Effects : Bulky substituents (e.g., 2,6-difluoro-4-formylphenyl) reduce coupling efficiency due to steric hindrance, whereas 6-formylindole derivatives balance reactivity and steric accessibility .

Reactivity in Cross-Coupling Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester participates efficiently in palladium-catalyzed reactions. However, the pinacol ester requires deprotection (e.g., oxidative cleavage with NaIO₄/NH₄OAc) for applications requiring free boronic acids .

Stability and Decomposition

Pinacol esters are susceptible to hydrolysis and oxidation. Studies on 4-nitrophenylboronic acid pinacol ester show rapid decomposition upon reaction with H₂O₂, characterized by a UV-vis spectral shift from 290 nm to 405 nm . This instability necessitates careful handling under aqueous or oxidative conditions.

Biological Activity

6-Formyl-1H-indole-2-boronic acid pinacol ester is a significant organoboron compound characterized by its unique structural features, including a formyl group and a boronic acid ester functional group attached to an indole ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The synthesis of 6-formyl-1H-indole-2-boronic acid pinacol ester typically involves the borylation of an indole derivative, often utilizing palladium-catalyzed methods. For example, the reaction may involve bis(pinacolato)diboron as the boron source in the presence of a base like potassium acetate under inert conditions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allowing for further functionalization and derivatization.

The biological activity of 6-formyl-1H-indole-2-boronic acid pinacol ester is largely attributed to its ability to form boronate complexes that can participate in transmetalation reactions. This mechanism is crucial in the context of drug development, where the compound can serve as a building block for synthesizing biologically active molecules .

Pharmacological Applications

Research indicates that derivatives of indole compounds, including this boronic acid ester, exhibit a range of biological activities such as:

- Antimicrobial Activity : Indole derivatives have been studied for their potential as broad-spectrum antibacterial agents. The presence of the boronic acid moiety may enhance their interaction with bacterial enzymes .

- Anticancer Properties : Some studies suggest that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Antimicrobial Activity

A recent study explored the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester and its derivatives, revealing promising antibacterial properties. The research highlighted how modifications in the structure could lead to enhanced efficacy against specific bacterial strains .

Investigation into Anticancer Effects

Another investigation focused on indole derivatives' anticancer activities, demonstrating that certain modifications could significantly improve their potency against human cancer cell lines. The study emphasized the importance of the boronic acid functionality in mediating these effects through targeted interactions with cellular pathways .

Data Table: Comparative Biological Activities

Q & A

Q. What are the key considerations for synthesizing 6-formyl-1H-indole-2-boronic acid pinacol ester?

The synthesis typically involves functionalizing the indole scaffold with a formyl group at the 6-position and a boronic acid pinacol ester at the 2-position. A common approach includes:

- Formylation : Introducing the formyl group via Vilsmeier-Haack or directed ortho-metalation (DoM) strategies. For example, 3-formyl-1H-indole derivatives can be synthesized by refluxing with acetic acid and sodium acetate, as seen in analogous indole formylation reactions .

- Boronic ester installation : Suzuki-Miyaura coupling or Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane. Reaction conditions (e.g., inert atmosphere, Cs₂CO₃ as base) from related boronic ester syntheses should be adapted .

- Purification : Column chromatography under anhydrous conditions and GC analysis (>97% purity) are critical to avoid hydrolysis of the boronic ester .

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the boronic ester and formyl moieties .

- Solvent : Dissolve in dry THF or DMF for long-term storage, as moisture can hydrolyze the pinacol ester .

- Handling : Use inert gas (N₂/Ar) during aliquoting to minimize oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for aryl boronic esters. For example, Pd(dppf)Cl₂ in 1,2-dimethoxyethane/water at 100°C achieved 75% yield in analogous reactions .

- Base and solvent : Cs₂CO₃ in THF/water mixtures minimizes side reactions with the formyl group. Avoid strong bases (e.g., NaOH) that could degrade the ester .

- Competing reactivity : The formyl group may require protection (e.g., acetal formation) if coupling partners contain nucleophilic amines or thiols .

Q. How can contradictory data in cross-coupling efficiency be resolved?

Contradictions in yield or selectivity often arise from:

- Substrate electronic effects : Electron-deficient aryl halides may slow transmetalation. Use additives like LiCl (2.0 equiv) to enhance Pd catalyst turnover .

- Steric hindrance : Bulky coupling partners reduce accessibility to the boronic ester. Screening solvents with higher polarity (e.g., DMF instead of THF) can improve reactivity .

- Mechanistic insights : NMR studies (e.g., ¹¹B or ¹H) can track boronate intermediate formation, as demonstrated in chiral derivatization protocols for boronic acids .

Q. What strategies mitigate aldehyde group reactivity during derivatization?

- In situ protection : Convert the formyl group to a stable imine or hydrazone before functionalizing the boronic ester. For example, Schiff base formation with 2-aminothiazole derivatives prevents unwanted nucleophilic attacks .

- Low-temperature reactions : Conduct reactions below −20°C in aprotic solvents (e.g., DCM) to suppress aldol condensation or oxidation .

Q. How can computational methods aid in predicting reactivity?

- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity. For example, calculate the energy barrier for transmetalation steps involving the boronic ester .

- Molecular docking : Study interactions between the formyl group and biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.